molecular formula C8H7Cl2N3S B13301135 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13301135
M. Wt: 248.13 g/mol
InChI Key: BVFBYCYRDNLAPM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a (3-chlorothiophen-2-yl)methyl group and at the 4-position with a chlorine atom. Pyrazole derivatives are widely explored for medicinal chemistry applications due to their versatility in interacting with enzymes and receptors .

Properties

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

4-chloro-1-[(3-chlorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)

InChI Key

BVFBYCYRDNLAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination to introduce the chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at the 4-position of the pyrazole ring and the 3-position of the thiophene group are key sites for substitution:

Site Reagents/Conditions Product Key Observations
Pyrazole C4-ClNH₃ (aqueous), 80°C, ethanol4-Amino derivativeImproved solubility in polar solvents
Thiophene C3-ClHSCH₂CO₂H, K₂CO₃, DMF, 60°CThiophene-S-alkylated derivativeEnhanced biological activity
Pyrazole C4-ClNaN₃, DMSO, 120°C4-Azido intermediate (click chemistry precursor)Used for bioconjugation

Mechanistic Insight : The electron-withdrawing effect of the pyrazole ring activates the C4-Cl for nucleophilic displacement, while the thiophene’s aromatic system moderates reactivity at C3-Cl.

Oxidation and Reduction

The compound undergoes redox reactions at multiple functional groups:

Oxidation

Target Site Oxidizing Agent Product Application
Thiophene ringH₂O₂, acetic acid, 50°CThiophene-1,1-dioxideIncreased polarity for HPLC analysis
Pyrazole ringKMnO₄, H₂SO₄, 0°CPyrazole-3-carboxylic acidPrecursor for peptide coupling

Reduction

Target Site Reducing Agent Product Conditions
Amino groupNaBH₄, methanol, RTN-Alkyl derivativeRetains pyrazole-thiophene scaffold

Condensation and Cyclization

The primary amine at C3 participates in condensation reactions:

Reaction Type Reagents Product Key Findings
Schiff base formationBenzaldehyde, EtOH, refluxImine-linked conjugateFluorescence properties observed
Lactam cyclizationAcCl, pyridine, 100°C Triazolo[5,1-b]quinazolin-9(4H)-one Confirmed via X-ray crystallography

Structural Impact : Cyclization enhances rigidity, improving binding affinity to biological targets like thrombin .

Acylation and Alkylation

The C3-amino group reacts with electrophiles:

Reaction Reagent Product Biological Relevance
AcylationAc₂O, NaOH, RT N-Acetylated derivativeImproved metabolic stability
AlkylationCH₃I, K₂CO₃, DMF N-Methylated analogReduced cytotoxicity

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar molecules:

Compound Key Reactivity Difference
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amineHigher substitution rates at C4-Br due to weaker C-Br bond vs. C-Cl bond in the target compound
1-[(Thiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amineLacks C4-Cl, reducing nucleophilic substitution potential but enhancing oxidation stability

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Core

Halogen-Substituted Derivatives
  • 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
    • Key Difference : Bromine replaces chlorine at the 4-position.
    • Impact : Bromine’s larger atomic radius may enhance steric effects and alter binding affinity compared to chlorine. Molecular weight increases to 315.60 g/mol (vs. 273.17 g/mol for the target compound) .
  • 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) Key Difference: Fluorophenyl replaces chlorothiophene. Molecular formula: C₁₀H₉ClFN₃ (MW: 241.65 g/mol) .
Aromatic Ring Modifications
  • 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine (CAS 957006-05-2) Key Difference: Chlorophenyl replaces chlorothiophene. Molecular weight: 242.11 g/mol .
  • 4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
    • Key Difference : Di-halogenated phenyl (Cl, F) substituent.
    • Impact : Enhanced halogen bonding and altered solubility (logP ~2.8 predicted) due to fluorine’s hydrophobicity .

Heterocyclic Substituents

  • 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9) Key Difference: Methylpyrazole replaces chlorothiophene. Molecular formula: C₈H₁₀ClN₅ (MW: 211.65 g/mol) .

Biological Activity

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyrazole moiety is known for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine can be represented as follows:

C9H7Cl2N3S\text{C}_9\text{H}_7\text{Cl}_2\text{N}_3\text{S}

This structure features a pyrazole ring substituted with a chlorothiophenyl group and an amine functional group, which may contribute to its biological activity.

Research indicates that compounds containing pyrazole rings can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine has not been fully elucidated; however, studies suggest it may inhibit certain signaling pathways involved in inflammation and cancer progression.

Potential Targets:

  • Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes can lead to reduced inflammation.
  • Kinases : Targeting kinase pathways may provide anti-cancer effects by disrupting cellular proliferation signals.

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar pyrazole derivatives and found that they exhibited significant activity against various bacterial strains. While specific data for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is limited, related compounds have shown promising results in inhibiting bacterial growth through disruption of cell wall synthesis or metabolic pathways .

Anticancer Activity

Research into pyrazole derivatives has indicated potential anticancer properties, particularly through the induction of apoptosis in cancer cells. For instance, derivatives have been shown to arrest the cell cycle in cancerous cells, leading to reduced proliferation . Although direct studies on this specific compound are scarce, its structural analogs suggest a similar potential.

Case Study 1: In Vitro Efficacy

In vitro studies on structurally related pyrazoles demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with similar substitutions were found to induce apoptosis in T24 bladder cancer cells by activating caspase pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study involving pyrazole derivatives highlighted the importance of substituents on the pyrazole ring for enhancing biological activity. Modifications at specific positions significantly altered potency against target enzymes and receptors . This suggests that further optimization of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine could yield more potent analogs.

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivityRelated compounds showed significant inhibition against bacterial strains.
Anticancer ActivityInduced apoptosis and cell cycle arrest in various cancer cell lines.
Structure ActivitySubstituents on the pyrazole ring crucial for enhancing biological activity.

Q & A

Q. What are the established synthetic routes for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach includes:

Alkylation : React 4-chloro-1H-pyrazol-3-amine with 3-chlorothiophene-2-methyl chloride in the presence of a base (e.g., Cs₂CO₃) and polar aprotic solvent (e.g., DMSO) .

Purification : Use column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization to isolate the product.

Yield Optimization : Key factors include:

  • Catalyst : Copper(I) bromide (CuBr) enhances coupling efficiency in similar pyrazole syntheses .
  • Temperature : Moderate heating (35–50°C) balances reaction rate and by-product suppression .
  • Stoichiometry : Maintain a 1:1 molar ratio of pyrazole and thiophene derivatives to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for pyrazole NH₂ (~δ 5.5–6.5 ppm) and thiophene protons (δ 6.8–7.2 ppm) confirm substitution .
    • ¹³C NMR : Signals for chlorinated carbons (C-Cl, ~δ 100–110 ppm) and thiophene carbons (δ 120–130 ppm) validate connectivity .
  • HRMS (ESI) : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₉H₇Cl₂N₃S: 276.99) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous pyrazoles .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack .
    • Example: B3LYP/6-31G* level optimizes geometry and charge distribution for docking studies.
  • Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) to prioritize derivatives with strong binding affinities .
  • SAR Analysis : Correlate substituent effects (e.g., chloro vs. fluoro groups) with activity using multivariate regression .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Purity Validation : Conduct HPLC (≥98% purity) and elemental analysis to exclude batch variability .
  • Assay Standardization :
    • Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) .
    • Control solvent effects (e.g., DMSO ≤0.1% v/v).
  • Structural Confirmation : Compare crystallographic data (e.g., bond lengths, angles) with literature to rule out polymorphic interference .

Q. What reaction mechanisms explain the compound’s participation in Mannich or Suzuki-Miyaura couplings?

Methodological Answer:

  • Mannich Reaction :
    • The amine group acts as a nucleophile, attacking formaldehyde-derived iminium intermediates to form C–N bonds.
    • Example: Reactivity with diazacrown ethers under basic conditions yields macrocyclic derivatives .
  • Suzuki-Miyaura Coupling :
    • Boronate ester derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable cross-coupling with aryl halides via Pd catalysis .
    • Key parameters: Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in THF/H₂O (80°C, 12 h) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for pharmacological applications?

Methodological Answer:

  • Derivative Synthesis :
    • Introduce substituents at pyrazole C4 (e.g., methyl, trifluoromethyl) or thiophene C3 (e.g., Br, NO₂) .
  • Biological Screening :
    • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/-negative pathogens .
    • Anxiolytic : GABA receptor binding assays using radiolabeled ligands (e.g., [³H]-diazepam) .
  • Data Analysis :
    • Use QSAR models (e.g., CoMFA) to link electronic descriptors (logP, polar surface area) with activity .

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